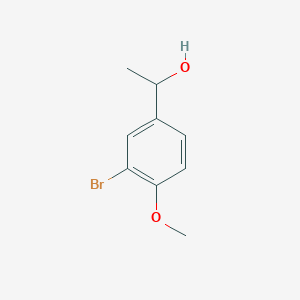

1-(3-Bromo-4-methoxyphenyl)ethanol

Beschreibung

Academic Significance in Contemporary Organic Chemistry Research

In the realm of contemporary organic chemistry, 1-(3-Bromo-4-methoxyphenyl)ethanol is recognized for its role as a valuable synthetic intermediate. The presence of multiple functional groups—a secondary alcohol, a bromo substituent, and a methoxy (B1213986) group—on a single aromatic scaffold allows for a variety of chemical transformations. This multi-functionality enables chemists to introduce diverse structural motifs, making it a key component in the assembly of complex molecular architectures.

The bromo- and methoxy-substituted phenyl ring is a common feature in many biologically active compounds. Consequently, this compound serves as a precursor for the synthesis of a range of organic molecules, including those with potential therapeutic applications. Its utility is further enhanced by the stereocenter at the carbinol carbon, which allows for the preparation of enantiomerically pure compounds, a critical aspect in modern drug discovery.

Overview of Key Research Trajectories for this compound

The primary research trajectory for this compound is its application as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One notable application is in the development of mixed lineage kinase (MLK) inhibitors. These enzymes are involved in cellular stress response pathways, and their inhibition is a potential therapeutic strategy for various conditions. Research has demonstrated the use of this compound in the synthesis of imidazopyridine compounds that exhibit inhibitory effects on MLKs. google.com

Furthermore, the structural motif of this compound is integral to the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been investigated as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. nih.gov These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies. nih.gov The synthesis of these complex heterocyclic systems often involves the transformation of the ethanol (B145695) group and the utilization of the bromo- and methoxy-substituted phenyl ring as a core structural element. nih.gov

The research underscores the importance of this compound as a foundational molecule in the discovery of new therapeutic agents.

| Property | Value | Source |

| Chemical Name | This compound | chemsrc.com |

| CAS Number | 94670-25-4 | chemsrc.com |

| Molecular Formula | C9H11BrO2 | chemsrc.com |

| Molecular Weight | 231.09 g/mol | 3bsc.com |

| Research Application | Target Molecules | Potential Therapeutic Area |

| Kinase Inhibition | Mixed Lineage Kinase (MLK) Inhibitors | Neurodegenerative diseases, inflammatory disorders |

| Cell Cycle Regulation | Pyrazolo[3,4-b]pyridines (CDK2/CDK9 inhibitors) | Cancer |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHQGTDOJDHQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Bromo 4 Methoxyphenyl Ethanol

Classical and Contemporary Chemical Synthesis Approaches

The construction of the 1-(3-bromo-4-methoxyphenyl)ethanol molecular framework can be approached from several angles, primarily involving the introduction of the bromine substituent onto a pre-existing aromatic ring or the reduction of a corresponding ketone.

Electrophilic Aromatic Substitution Routes: Bromination of Methoxy-Substituted Phenylethanols

A common and direct method for the synthesis of this compound involves the electrophilic aromatic substitution, specifically the bromination, of 1-(4-methoxyphenyl)ethanol (B1200191). In this approach, the methoxy (B1213986) group and the ethanol (B145695) substituent on the benzene (B151609) ring direct the incoming electrophile. The hydroxyl and methoxy groups are ortho-, para-directing activators.

The regioselectivity of electrophilic aromatic bromination is a critical aspect of this synthetic strategy. researchgate.net Various brominating agents can be employed, such as N-bromosuccinimide (NBS) in a suitable solvent, which is often favored for its milder reaction conditions compared to elemental bromine. wku.edu The choice of solvent and reaction conditions can significantly influence the yield and the isomeric purity of the product. wku.edu For instance, the use of acetonitrile (B52724) as a solvent can lead to high yields and short reaction times for the para-bromination of activated aromatic rings. wku.edu

Theoretical calculations can be employed to predict the positional selectivity in electrophilic aromatic brominations, providing insights that complement experimental observations. researchgate.net While this route is conceptually straightforward, careful optimization is often necessary to minimize the formation of undesired ortho-brominated or poly-brominated byproducts.

Carbonyl Reduction Strategies Utilizing 1-(3-Bromo-4-methoxyphenyl)ethanone (B1268460) as a Precursor

An alternative and widely used strategy for the synthesis of this compound is the reduction of the corresponding ketone, 1-(3-bromo-4-methoxyphenyl)ethanone. uni.lunih.govbldpharm.com This precursor is readily accessible and its carbonyl group can be selectively reduced to the desired secondary alcohol.

A variety of reducing agents can be utilized for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. chemicalbook.com The reaction is typically carried out at temperatures ranging from 0 °C to room temperature and generally proceeds with high yield. chemicalbook.com

Another approach involves catalytic hydrogenation. google.com This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, to reduce the ketone to the alcohol. google.com This process is often scalable and can be an economical option for larger-scale syntheses. google.com

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 1-(3-Bromo-4-methoxyphenyl)ethanone | Sodium Borohydride | This compound | chemicalbook.com |

| 3',4'-Dimethoxyacetophenone | Catalytic Hydrogenation (e.g., Raney-nickel) | 1-(3,4-Dimethoxyphenyl)ethanol (B1196505) | google.com |

This table presents examples of carbonyl reduction strategies. The second entry illustrates a similar reduction on a related compound.

Organometallic Reagent-Mediated Syntheses

The synthesis of this compound can also be accomplished through the reaction of an appropriate organometallic reagent with an aldehyde. For instance, the Grignard reagent derived from a brominated methoxybenzene derivative could, in principle, react with acetaldehyde (B116499) to yield the target alcohol. However, a more common application of organometallic chemistry in this context involves the synthesis of related structures, which can then be further modified. For example, 1-(3,4-dimethoxyphenyl)ethanol has been prepared by the reaction of 3,4-dimethoxybenzaldehyde (B141060) with methylmagnesium iodide. google.com

Stereoselective Synthesis of Enantiomers of this compound

The development of methods to control the stereochemistry at the carbinol center of this compound is crucial for applications where a single enantiomer is required. Both catalytic asymmetric synthesis and diastereoselective approaches have been explored.

Catalytic Asymmetric Synthesis Approaches Utilizing Chiral Catalysts

Catalytic asymmetric synthesis represents a powerful tool for the enantioselective production of chiral alcohols. nih.gov This approach typically involves the reduction of the prochiral ketone, 1-(3-bromo-4-methoxyphenyl)ethanone, in the presence of a chiral catalyst. These catalysts, often metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

While specific examples for the asymmetric reduction of 1-(3-bromo-4-methoxyphenyl)ethanone are not extensively detailed in the provided search results, the asymmetric bioreduction of the related compound 1-(4-methoxyphenyl)ethanone has been successfully achieved using various marine-derived fungi. nih.gov For instance, Aspergillus sydowii and Bionectria sp. have been shown to produce the (R)-enantiomer of 1-(4-methoxyphenyl)ethanol with high enantiomeric excess. nih.gov This highlights the potential of biocatalysis as a green and efficient method for accessing enantiopure aryl ethanols.

| Precursor | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| 1-(4-Methoxyphenyl)ethanone | Aspergillus sydowii Ce15 | (R)-1-(4-Methoxyphenyl)ethanol | >99% | nih.gov |

| 1-(4-Methoxyphenyl)ethanone | Bionectria sp. Ce5 | (R)-1-(4-Methoxyphenyl)ethanol | >99% | nih.gov |

| 1-(4-Methoxyphenyl)ethanone | Beauveria felina CBMAI 738 | (S)-1-(4-Methoxyphenyl)ethanol | >99% | nih.gov |

| 1-(4-Methoxyphenyl)ethanone | Penicillium citrinum CBMAI 1186 | (S)-1-(4-Methoxyphenyl)ethanol | 69% | nih.gov |

This table demonstrates the potential of biocatalytic asymmetric reduction on a closely related substrate.

Diastereoselective Synthetic Methodologies

Diastereoselective synthesis provides another avenue to chiral this compound. This strategy involves coupling the prochiral ketone or a related precursor with a chiral auxiliary. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a diastereomeric intermediate. Separation of these diastereomers followed by removal of the chiral auxiliary affords the desired enantiomerically enriched product.

While specific diastereoselective syntheses for this compound were not prominently featured in the search results, the principles of diastereoselective reactions are well-established in organic synthesis. For instance, the reaction of organoboranes can proceed with high diastereoselectivity. digitellinc.com

Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture of this compound is essential for applications requiring enantiopure forms. Several resolution techniques are available, primarily categorized as crystallization-based methods and chromatography. researchgate.netmdpi.com

Crystallization-Based Methods:

Diastereomeric Crystallization: This is a widely used industrial method. researchgate.net It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. psu.edulibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.netmdpi.com After separation, the desired enantiomer of the alcohol is recovered by removing the resolving agent. libretexts.org Common resolving agents for alcohols include chiral carboxylic acids or their derivatives. libretexts.org

Preferential Crystallization (Resolution by Entrainment): This method is applicable to racemic compounds that form conglomerates (a physical mixture of separate enantiomeric crystals). researchgate.net It involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then preferentially crystallizes out of the solution, leaving the other enantiomer enriched in the mother liquor. libretexts.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net The differential interaction of the enantiomers with the CSP leads to their separation. nih.gov Simulated Moving Bed (SMB) chromatography, a continuous HPLC technique, is particularly efficient for large-scale enantiomer separation. researchgate.netnih.gov

Gas Chromatography (GC): GC can also be used for enantiomer separation, either directly on a chiral stationary phase or indirectly by first derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which are then separated on a standard achiral column. mdpi.com

Interactive Table: Comparison of Enantiomer Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Crystallization | Formation of separable diastereomeric salts | Scalable, cost-effective for large quantities | Requires stoichiometric amounts of resolving agent, may require extensive screening of resolving agents and solvents |

| Preferential Crystallization | Seeding a conglomerate solution with one enantiomer | No resolving agent needed, potentially high purity | Only applicable to conglomerates, can be difficult to control |

| Chiral HPLC/SMB | Differential interaction with a chiral stationary phase | High purity, applicable to a wide range of compounds | Higher cost of chiral stationary phases, can be less scalable than crystallization |

| Chiral GC | Separation on a chiral stationary phase or as diastereomers | High resolution, good for analytical scale | Limited to volatile compounds, may require derivatization |

Biocatalytic and Enzymatic Transformations for this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure this compound. Enzymes, particularly alcohol dehydrogenases and carbonyl reductases, are central to these transformations.

The asymmetric reduction of the prochiral ketone, 3'-bromo-4'-methoxyacetophenone, is a key strategy for producing enantiomerically pure this compound. Alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs) are highly effective biocatalysts for this transformation, often exhibiting high stereoselectivity. nih.govresearchgate.net These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. iijls.com

The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is produced) is determined by the enzyme's inherent stereopreference, which can follow either the Prelog or anti-Prelog rule. researchgate.netnih.gov For instance, ADHs from Lactobacillus brevis and Thermoanaerobacter sp. have been shown to reduce various acetophenone (B1666503) derivatives to their corresponding alcohols in enantiomerically pure forms. rsc.org Similarly, carbonyl reductases from sources like Candida magnoliae and Novosphingobium aromaticivorans have been successfully employed in the stereoselective reduction of ketones. researchgate.netresearchgate.net Whole-cell biocatalysis, using microorganisms that naturally express or are engineered to overexpress these enzymes, is a common and cost-effective approach. nih.govnih.gov

While naturally occurring enzymes can be effective, their properties (e.g., activity, stability, substrate scope, and stereoselectivity) are often not optimal for industrial processes. nih.gov Enzyme engineering and directed evolution are powerful tools used to tailor enzymes for specific applications. nih.gov

Rational Design: This approach involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. dntb.gov.ua For example, modifying residues within the active site can reduce steric hindrance, allowing the enzyme to accommodate bulky substrates like substituted acetophenones and enhance its activity and stereoselectivity. rsc.org

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.gov This process can be iterated to accumulate beneficial mutations and achieve significant enhancements in catalytic efficiency and stereoselectivity. researchgate.net For instance, directed evolution has been used to improve the performance of ADHs for the synthesis of chiral alcohols. researchgate.net

The use of ADHs and CRs in preparative-scale synthesis is often limited by the high cost of the nicotinamide (B372718) cofactors (NADH and NADPH). bohrium.com To overcome this, in situ cofactor regeneration systems are employed. nih.gov These systems continuously regenerate the active, reduced form of the cofactor from its oxidized form.

A widely used and highly efficient system is the formate (B1220265) dehydrogenase (FDH)/formate system for NADH regeneration. researchgate.netnih.gov In this system, FDH catalyzes the oxidation of inexpensive formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. researchgate.netrsc.org The key advantages of this system are the high thermodynamic driving force due to the irreversible nature of formate oxidation and the fact that the byproduct, CO2, is gaseous and easily removed from the reaction mixture. nih.govnih.gov

Other cofactor regeneration systems include using a second enzyme and a sacrificial co-substrate, such as glucose dehydrogenase with glucose or an alcohol dehydrogenase with a cheap alcohol like isopropanol (B130326). researchgate.netnih.gov Whole-cell biocatalysts can also utilize their endogenous metabolic pathways for cofactor regeneration. nih.govresearchgate.net

For the synthesis of chiral alcohols like this compound, a chemo-enzymatic cascade could involve a chemical step to produce the precursor ketone followed by an enzymatic reduction. rsc.org For example, a Friedel-Crafts acylation to synthesize 3'-bromo-4'-methoxyacetophenone could be followed by a stereoselective bioreduction using an ADH or CR. acs.org The integration of chemical and enzymatic steps requires careful optimization of reaction conditions to ensure the compatibility of the different catalysts. nih.govbeilstein-journals.orgnih.gov

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts. In the context of this compound synthesis, mechanistic studies often focus on the enzymatic reduction step.

The catalytic mechanism of ADHs involves the transfer of a hydride ion from the nicotinamide cofactor (NAD(P)H) to the carbonyl carbon of the ketone substrate. iijls.comnih.gov The stereoselectivity of the reaction is determined by the specific orientation of the substrate within the enzyme's active site. rsc.org The active site typically contains a catalytic triad (B1167595) of amino acid residues that facilitate the hydride transfer. nih.gov

Computational methods, such as molecular dynamics simulations, are increasingly used to investigate the enzyme-substrate interactions and predict the stereochemical outcome of the reaction. nih.gov These studies can reveal how specific amino acid residues influence substrate binding and the transition state of the reaction, providing valuable insights for rational enzyme design. rsc.org For substituted acetophenones, factors like the electronic properties and steric bulk of the substituents on the aromatic ring can significantly influence the binding orientation and, consequently, the enantioselectivity of the reduction. rsc.org

Elucidation of Reaction Intermediates and Reaction Mechanisms

The synthesis of this compound is most effectively achieved through the catalytic asymmetric reduction of 1-(3-bromo-4-methoxyphenyl)ethanone. Two prominent and well-studied methodologies for this transformation are asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation, often employing ruthenium-based catalysts.

A widely accepted mechanism for these hydrogenations is the metal-ligand bifunctional mechanism. In this process, the catalyst, typically a ruthenium complex with a chiral diphosphine and a diamine ligand (e.g., a Noyori-type catalyst), does not directly transfer a hydride to the ketone. Instead, the reaction proceeds through an outer-sphere mechanism . researchgate.netnih.gov

The catalytic cycle commences with the activation of the precatalyst by a base, such as potassium tert-butoxide, to form the active 18-electron ruthenium hydride species. researchgate.net This active catalyst then interacts with the ketone substrate. A key intermediate in this process is the encounter complex , where the ketone is held in the vicinity of the ruthenium hydride.

The crucial step of the reaction is the transfer of a hydride from the metal center and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone. This occurs in a concerted fashion through a six-membered pericyclic transition state. This concerted transfer avoids the formation of a discrete, high-energy alkoxide intermediate directly bound to the ruthenium center. Following the hydride transfer, the resulting alcohol product is released, and the 16-electron ruthenium amido complex is regenerated. This amido species then reacts with a hydrogen source (either isopropanol in transfer hydrogenation or molecular hydrogen in direct hydrogenation) to regenerate the active ruthenium hydride catalyst, thus completing the catalytic cycle.

Biocatalytic reductions offer an alternative and highly enantioselective route. These reactions typically employ alcohol dehydrogenases (ADHs) from various microorganisms. The mechanism of these enzymatic reductions generally follows a ping-pong bi-bi mechanism . In the first step, the enzyme's cofactor, usually NADH or NADPH, binds to the enzyme's active site and reduces a flavin mononucleotide (FMN) or a similar prosthetic group. The oxidized cofactor (NAD+ or NADP+) is then released. Subsequently, the ketone substrate, 1-(3-bromo-4-methoxyphenyl)ethanone, binds to the active site and is reduced by the reduced flavin, yielding the chiral alcohol product, which is then released from the enzyme.

Transition State Analysis in Synthetic Transformations

The stereochemical outcome of the asymmetric hydrogenation of 1-(3-bromo-4-methoxyphenyl)ethanone is determined by the relative energies of the diastereomeric transition states leading to the (R)- and (S)-enantiomers of the alcohol product. researchgate.net Density Functional Theory (DFT) calculations on analogous acetophenone reductions have provided significant insights into the nature of these transition states. researchgate.net

The six-membered transition state involves the ruthenium center, the hydride being transferred, the carbonyl carbon and oxygen of the ketone, and the nitrogen and a proton from the chiral diamine ligand. The enantioselectivity arises from the steric and electronic interactions between the substituents on the ketone and the chiral ligands on the ruthenium catalyst in these transition states.

For a catalyst with (S,S)-configured diamine and (R)-configured diphosphine ligands, the approach of the ketone to the ruthenium hydride can occur in two principal ways, leading to two diastereomeric transition states. The more stable transition state is the one that minimizes steric repulsion between the larger substituent on the ketone (the 3-bromo-4-methoxyphenyl group) and the phenyl groups of the diphosphine ligand.

Table 1: Key Interactions in the Diastereomeric Transition States for the Asymmetric Hydrogenation of 1-(3-bromo-4-methoxyphenyl)ethanone (Modeled)

| Transition State | Leading to Enantiomer | Key Stabilizing/Destabilizing Interactions | Relative Energy (kcal/mol) (Estimated) |

| TS-Re | (R)-1-(3-bromo-4-methoxyphenyl)ethanol | Favorable CH/π interactions between the aryl group of the substrate and the phenyl group of the phosphine (B1218219) ligand. Minimal steric clash. | 0 |

| TS-Si | (S)-1-(3-bromo-4-methoxyphenyl)ethanol | Steric repulsion between the bulky 3-bromo-4-methoxyphenyl group and the phenyl groups of the phosphine ligand. | > 1.5 |

This data is a model based on DFT calculations for similar acetophenone substrates and is intended to be illustrative.

The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. Even a relatively small energy difference of 1.5-2.0 kcal/mol is sufficient to achieve high enantioselectivity. Computational studies have shown that non-covalent interactions, such as CH/π interactions between the aromatic ring of the substrate and the phenyl groups of the ligand, play a crucial role in stabilizing the favored transition state. acs.org

In the case of 1-(3-bromo-4-methoxyphenyl)ethanone, the bulky and electron-rich nature of the substituted phenyl ring will significantly influence the geometry of the transition state. The methoxy and bromo substituents can also engage in specific electronic interactions with the catalyst framework, further differentiating the energies of the diastereomeric transition states.

Theoretical and Computational Investigations of 1 3 Bromo 4 Methoxyphenyl Ethanol

Quantum Chemical Calculation Applications

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens for examining the intricacies of molecular systems. These methods allow for the detailed analysis of molecular geometry, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, by extension, its geometry and energy. For 1-(3-Bromo-4-methoxyphenyl)ethanol, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, revealing key structural parameters like bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis, including HOMO and LUMO

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be distributed over the aromatic system and the bromo substituent. DFT calculations would provide precise energy values for these orbitals and a visual representation of their spatial distribution.

| Parameter | Conceptual Value for this compound | Significance |

| HOMO Energy | Negative value (e.g., ~ -6 eV) | Represents the ionization potential; ease of donating an electron. |

| LUMO Energy | Value closer to zero (e.g., ~ -1 eV) | Represents the electron affinity; ability to accept an electron. |

| HOMO-LUMO Gap | Positive value (e.g., ~ 5 eV) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Precise values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would be a region of positive potential. The aromatic ring would exhibit a complex potential landscape influenced by the electron-donating methoxy group and the electron-withdrawing (by induction) but also electron-donating (by resonance) bromine atom. Such maps are crucial for predicting how the molecule will interact with other molecules and biological targets.

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethanol (B145695) side chain in this compound allows it to adopt various spatial arrangements, or conformations. The study of these conformers and the interactions that stabilize them is essential for a complete understanding of the molecule's behavior.

Study of Intramolecular Hydrogen Bonding and Steric Hindrance Effects

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of a molecule. In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the oxygen of the methoxy group, or even with the π-electron system of the phenyl ring. Theoretical studies on related 2-halophenols and substituted benzyl (B1604629) alcohols have shown that such weak interactions can influence the conformational equilibrium.

Analysis of Dihedral Angles and Conformer Energetics

A detailed conformational analysis involves systematically rotating the molecule around its flexible single bonds and calculating the energy of each resulting conformation. This process, known as a potential energy surface (PES) scan, reveals the low-energy conformers (local minima) and the energy barriers for converting between them (transition states). The key parameters in this analysis are the dihedral angles, which describe the rotation around a bond. For this compound, the crucial dihedral angles would be those defining the orientation of the ethanol side chain relative to the phenyl ring.

Computational studies on the analogous compound 2-(4-methoxyphenyl)ethanol have identified multiple stable conformers, including anti and gauche forms, arising from rotation around the C-C and C-O bonds of the side chain. aip.org A similar analysis for this compound would yield the relative energies of its stable conformers. This information is critical for understanding which shapes the molecule is most likely to adopt at a given temperature.

| Conformer of an Analogous Phenylethanol | Dihedral Angle 1 (C-C-O-H) | Dihedral Angle 2 (Ar-C-C-O) | Relative Energy (kcal/mol) |

| Anti-Gauche | ~180° | ~60° | 0.00 (most stable) |

| Gauche-Gauche | ~60° | ~60° | +0.5 |

| Anti-Anti | ~180° | ~180° | +1.2 |

Note: This table is illustrative, based on general findings for phenylethanol derivatives like 2-(4-methoxyphenyl)ethanol, and serves to demonstrate the type of data obtained from a conformational analysis. aip.org The exact values for this compound would differ.

Computational Insights into Reactivity and Selectivity in Organic Reactions

Computational chemistry, especially through methods like DFT, serves as a powerful tool for dissecting reaction mechanisms and predicting the outcomes of organic reactions. For a molecule such as this compound, computational analysis would focus on how the bromo and methoxy substituents on the phenyl ring, as well as the hydroxyl group on the ethyl chain, influence its reactivity.

Electronic Effects of Substituents:

The reactivity of the aromatic ring and the benzylic position of this compound is fundamentally governed by the electronic properties of the bromo and methoxy groups. The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. Conversely, the bromine atom at the meta position is an electron-withdrawing group through induction, which deactivates the ring.

Computational studies on substituted benzenes have quantified these effects, often through the calculation of atomic charges and frontier molecular orbital (HOMO-LUMO) energies. nih.gov For this compound, a DFT calculation would likely show a high electron density at the carbon atoms ortho to the methoxy group, making them more susceptible to electrophilic attack. The bromine atom's inductive withdrawal would slightly counteract this effect.

Reactivity of the Benzylic Alcohol:

The reactivity of the secondary alcohol group in this compound, for instance in oxidation or substitution reactions, is also influenced by the aromatic substituents. In reactions where a positive charge develops at the benzylic carbon (e.g., Sₙ1-type substitution), the electron-donating methoxy group would stabilize the carbocation intermediate, thereby accelerating the reaction. The electron-withdrawing bromine would have a destabilizing, and thus rate-retarding, effect.

Insights from Hammett Analysis:

The reduction of the precursor, 1-(3-Bromo-4-methoxyphenyl)ethanone (B1268460), to form this compound would be sensitive to the electronic nature of the substituents. A Hammett plot for such a reaction would correlate the logarithm of the reaction rate with the Hammett substituent constants (σ) for the bromo and methoxy groups. The slope of this plot, the reaction constant (ρ), provides insight into the charge development in the transition state. For the reduction of acetophenones, the reaction is generally favored by electron-withdrawing groups, leading to a positive ρ value.

To illustrate the application of these principles, the following interactive table presents hypothetical reactivity data based on the known electronic effects of the substituents. It is important to note that these are illustrative values and not derived from direct experimental or computational studies on this specific compound.

| Reactant | Reaction Type | Relative Rate (Hypothetical) | Key Influencing Factor |

| This compound | Electrophilic Aromatic Substitution | Moderate | Competing effects of electron-donating -OCH₃ and electron-withdrawing -Br |

| This compound | Nucleophilic Substitution (Sₙ1) at benzylic position | Enhanced | Stabilization of carbocation by para-OCH₃ group |

| 1-(3-Bromo-4-methoxyphenyl)ethanone | Nucleophilic addition to carbonyl | Retarded | Electron donation from -OCH₃ reduces electrophilicity of carbonyl carbon |

Selectivity in Organic Reactions:

Computational studies are also instrumental in predicting the regioselectivity and stereoselectivity of reactions. For electrophilic aromatic substitution on this compound, DFT calculations of the energies of the possible Wheland intermediates would likely show that substitution is strongly directed to the positions ortho to the powerful electron-donating methoxy group.

In reactions involving the chiral center at the benzylic carbon, computational modeling can help predict which diastereomer or enantiomer is favored. For example, in the asymmetric reduction of 1-(3-Bromo-4-methoxyphenyl)ethanone using a chiral catalyst, DFT could be used to model the transition states leading to the (R) and (S) enantiomers of the product alcohol. The calculated energy difference between these transition states would allow for a prediction of the enantiomeric excess.

Role As a Key Building Block in Advanced Organic Synthesis Research

Precursor for Complex Organic Molecule Construction

1-(3-Bromo-4-methoxyphenyl)ethanol serves as a fundamental precursor for the assembly of intricate molecular architectures. The secondary alcohol group can be readily oxidized to the corresponding ketone, 1-(3-bromo-4-methoxyphenyl)ethanone (B1268460) nih.gov. This ketone is a pivotal intermediate, as its acetyl group provides a reactive site for a multitude of condensation and cyclization reactions.

Furthermore, the bromo substituent on the aromatic ring is a key functional handle. It allows for the introduction of various other groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, thereby enabling the construction of diverse and complex molecular libraries. The methoxy (B1213986) group, a common feature in many biologically active molecules, influences the electronic properties of the ring and can modulate the reactivity of the adjacent functional groups. This combination of reactive sites makes the parent ethanol (B145695) and its ketone derivative sought-after starting points for synthesizing novel organic compounds.

Derivatization to Advanced Heterocyclic and Functionalized Scaffolds

The true synthetic utility of this compound is demonstrated in its conversion to a variety of heterocyclic systems, which are core components of many pharmaceutical agents and functional materials.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. The synthesis of chalcone (B49325) derivatives from this compound typically proceeds via its oxidation to 1-(3-bromo-4-methoxyphenyl)ethanone. This ketone then undergoes a base-catalyzed Claisen-Schmidt condensation with various substituted aromatic aldehydes. elifesciences.org This reaction involves the formation of an enolate from the ketone, which then attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system of the chalcone. nih.gov Different bases, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly used in solvents like ethanol or methanol (B129727) to facilitate the reaction. nih.govbrieflands.com

The chalcones derived from 1-(3-bromo-4-methoxyphenyl)ethanone are versatile precursors for nitrogen-containing heterocycles, including pyridinones. For instance, reacting these chalcones with reagents like malononitrile (B47326) in the presence of an ammonium (B1175870) acetate (B1210297) catalyst can lead to the formation of substituted 2-amino-3-cyanopyridines. neliti.com Another approach involves the condensation of chalcones with guanidine (B92328) derivatives to construct the aminopyrimidine ring, a related and important heterocyclic core. nih.gov These reactions significantly expand the molecular diversity achievable from the initial bromo-methoxyphenyl scaffold.

The molecular framework of this compound can be incorporated into other significant five-membered heterocyclic systems like tetrazoles and isoxazoles.

Isoxazoles are commonly synthesized from chalcone precursors. The reaction of a chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the cyclization and formation of a 3,5-disubstituted isoxazole (B147169) ring. The α,β-unsaturated ketone of the chalcone undergoes nucleophilic attack by the hydroxylamine, followed by intramolecular cyclization and dehydration.

Tetrazoles can be synthesized from the corresponding amine. The amine, derivable from the parent compound, can react with sodium azide (B81097) and an orthoformate, often catalyzed by a Lewis acid like ytterbium triflate, to form the 1-substituted tetrazole ring. organic-chemistry.orgnih.gov This [3+2] cycloaddition reaction is a common method for creating the tetrazole moiety, which is a well-known bioisostere for carboxylic acids in medicinal chemistry. chemicalbook.com

Spirooxindoles are a privileged class of compounds in drug discovery, known for their complex three-dimensional structures. The chalcone derivatives obtained from 1-(3-bromo-4-methoxyphenyl)ethanone can be used to construct these spirocyclic systems. A powerful method is the one-pot, multicomponent [3+2] cycloaddition reaction. This involves the in situ generation of an azomethine ylide from the reaction of isatin (B1672199) (a source of the oxindole (B195798) core) and a secondary amino acid like L-proline. This dipole then reacts with the chalcone (as the dipolarophile) to stereoselectively form the pyrrolizidine-spirooxindole scaffold.

Pyrroles: Substituted pyrroles can be synthesized from the chalcone derived from 1-(3-bromo-4-methoxyphenyl)ethanone using the Van Leusen reaction. researchgate.net This reaction involves the [3+2] cycloaddition between the chalcone (as the Michael acceptor) and tosylmethyl isocyanide (TosMIC) under basic conditions to yield a 3,4-disubstituted pyrrole (B145914). nih.gov Alternatively, the chalcone can be converted into a 1,4-dicarbonyl compound, which can then undergo the classical Paal-Knorr synthesis with ammonia (B1221849) or a primary amine to form the pyrrole ring. uctm.edualliedacademies.org

Indoles: The Fischer indole (B1671886) synthesis is a classic and effective method for preparing indoles. This reaction would utilize 1-(3-bromo-4-methoxyphenyl)ethanone, which is reacted with a substituted hydrazine (B178648) (e.g., phenylhydrazine) in an acidic medium. The resulting hydrazone undergoes a uctm.eduuctm.edu-sigmatropic rearrangement (the Fischer rearrangement) followed by the elimination of ammonia to construct the indole ring system. This provides a direct route to indoles bearing the 3-bromo-4-methoxyphenyl substituent at the 2-position.

| Synthetic Transformations of this compound Scaffold | |

| Starting Material | Key Intermediate |

| This compound | 1-(3-Bromo-4-methoxyphenyl)ethanone |

| Chalcone Derivative | - |

| Chalcone Derivative | - |

| Amine/Amide Derivative | - |

| Chalcone Derivative | - |

| Chalcone Derivative | - |

| 1-(3-Bromo-4-methoxyphenyl)ethanone | Hydrazone |

Construction of Chiral Amino Alcohol Scaffolds

The chemical compound this compound serves as a valuable stereospecific building block in the intricate field of advanced organic synthesis, particularly in the creation of chiral amino alcohol scaffolds. These scaffolds are of paramount importance as they form the core structures of many biologically active molecules and pharmaceutical drugs. researchgate.net The strategic positioning of the hydroxyl group and the bromine atom on the phenyl ring of this compound allows for stereocontrolled modifications, which are essential for the synthesis of enantiomerically pure amino alcohols.

The synthesis of chiral amino alcohols from precursors like this compound often involves a series of well-established chemical transformations. A common strategy is the conversion of the alcohol functionality into a leaving group, followed by nucleophilic substitution with an amine source. The inherent chirality of the starting ethanol derivative, if used in an enantiomerically pure form, can be transferred to the final amino alcohol product. This substrate-controlled approach is a cornerstone in asymmetric synthesis.

Furthermore, the bromine atom on the aromatic ring offers a versatile handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions can be employed to introduce further molecular complexity either before or after the formation of the amino alcohol moiety. This dual functionality underscores the utility of this compound as a linchpin in the assembly of complex chiral molecules.

Research into the biocatalytic synthesis of chiral alcohols has highlighted the use of enzymes to produce enantiomerically pure intermediates for pharmaceuticals. mdpi.com For instance, the enzymatic reduction of the corresponding ketone, 1-(3-bromo-4-methoxyphenyl)ethanone, can yield enantiomerically enriched (R)- or (S)-1-(3-bromo-4-methoxyphenyl)ethanol. nih.gov This biocatalytic approach is often preferred due to its high selectivity and environmentally benign reaction conditions. mdpi.com

Contribution to Diversified Compound Libraries for Chemical Exploration

The generation of diversified compound libraries is a critical component of modern drug discovery and chemical biology, enabling the high-throughput screening of molecules for desired biological activities. This compound is an exemplary starting material for the construction of such libraries due to its inherent structural features that allow for systematic chemical modifications. The presence of multiple reactive sites on the molecule—the hydroxyl group, the bromine atom, and the aromatic ring—permits a combinatorial approach to synthesis.

The hydroxyl group can be readily transformed into a variety of other functional groups, such as esters, ethers, or halides. Each of these transformations can be carried out with a diverse set of reagents, leading to a first level of diversification. For example, esterification with a library of carboxylic acids would yield a corresponding library of ester derivatives.

The bromine atom is particularly useful for introducing diversity through transition metal-catalyzed cross-coupling reactions. By employing a range of boronic acids or esters in Suzuki couplings, a wide array of aryl or heteroaryl substituents can be introduced at the 3-position of the phenyl ring. Similarly, Sonogashira coupling with terminal alkynes or Buchwald-Hartwig amination with various amines can further expand the chemical space accessible from this starting material.

The methoxy group on the phenyl ring can also be a point of modification. Demethylation to the corresponding phenol (B47542) would provide another reactive handle for derivatization, such as etherification with a library of alkyl halides. The combination of these transformations at the different reactive sites of this compound allows for the exponential generation of a large and structurally diverse compound library, which is invaluable for the exploration of new chemical entities with potential therapeutic applications. The use of flow chemistry techniques can further accelerate the synthesis of such libraries. nih.gov

Advanced Analytical Characterization Methodologies in Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the quintessential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral compound such as 1-(3-Bromo-4-methoxyphenyl)ethanol, this method offers unparalleled insight into its stereochemical nature and the forces governing its crystal lattice.

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers, (R)- and (S)-1-(3-Bromo-4-methoxyphenyl)ethanol. X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing a single crystal of one enantiomer, the spatial arrangement of the atoms can be determined, allowing for the unambiguous assignment of its R or S configuration. This is often achieved through the anomalous dispersion effect of the bromine atom. rsc.org The analysis also inherently reveals the relative stereochemistry between all atoms in the molecule.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. researchgate.netias.ac.in In the solid state of this compound, several key interactions are anticipated to play a role. The primary and strongest of these would be classical O-H···O hydrogen bonds, where the hydroxyl group of one molecule acts as a donor to an oxygen atom (either from a hydroxyl or methoxy (B1213986) group) of a neighboring molecule, forming chains or dimers. iucr.org

High-Resolution Spectroscopic Techniques

A variety of high-resolution spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org For this compound, the spectra would exhibit characteristic signals confirming the presence of all structural components.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, methoxy, and aromatic protons. The aromatic region would be particularly informative, displaying signals for the three unique protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the positions of the bromo and methoxy groups. chemicalbook.comchegg.comchemicalbook.com

Expected ¹³C NMR Data: The carbon NMR spectrum would complement the ¹H data, showing separate resonances for each unique carbon atom, including the two aliphatic carbons, the methoxy carbon, and the six aromatic carbons (two of which are quaternary). rsc.orgchemicalbook.com

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (ethanol side chain) | ~1.4-1.5 (doublet) | ~25 |

| -CH(OH)- | ~4.8-5.0 (quartet) | ~70 |

| -OCH₃ | ~3.8-3.9 (singlet) | ~56 |

| Aromatic C-H | ~6.8-7.6 (multiplets) | ~110-135 |

| Aromatic C-Br | - | ~112 |

| Aromatic C-O | - | ~155 |

| Aromatic C-C(OH) | - | ~140 |

Note: Expected chemical shifts are estimations based on structurally similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present. For this compound, key vibrational bands would be observed that confirm its structure. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3500-3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (ether) | ~1250 | Strong |

| C-O Stretch (alcohol) | ~1050 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

Note: These are typical ranges for the specified functional groups. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high confidence. rsc.orgnih.gov For this compound (C₉H₁₁BrO₂), the monoisotopic mass is 229.99425 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The technique also provides information about the molecule's structure through analysis of its fragmentation pattern. Upon ionization, the molecular ion [M]⁺• can break apart into smaller, characteristic fragments. Key expected fragmentation pathways for this compound include:

Loss of water: A peak corresponding to [M-H₂O]⁺• from the elimination of the alcohol group. uni.lu

Loss of a methyl group: A peak at [M-CH₃]⁺ from the cleavage of the methoxy group.

Loss of the ethyl group: Cleavage of the bond between the aromatic ring and the ethanol (B145695) side chain.

Bromine Isotopic Pattern: The presence of bromine would be clearly indicated by a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted m/z values for common adducts in HRMS are also used for confirmation. uni.luuni.lu

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 231.00153 |

| [M+Na]⁺ | 252.98347 |

| [M-H]⁻ | 228.98697 |

| [M+H-H₂O]⁺ | 212.99151 |

Data sourced from predicted values. uni.lu

UV-Visible Spectroscopy for Electronic Transitions and Conformational Studies

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within molecules like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene ring. The electronic transitions are typically of the π → π* type, originating from the aromatic system, and n → π* type, involving the non-bonding electrons of the oxygen atoms in the methoxy and hydroxyl groups.

The positions and intensities of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring. The methoxy (-OCH₃) group, an electron-donating group, and the bromine (-Br) atom, which has a weaker deactivating effect via induction but can participate in resonance, influence the energy levels of the molecular orbitals. These substitutions typically cause a bathochromic (red) shift of the primary π → π* transition bands (related to the E₂ and B bands in benzene) compared to unsubstituted benzene.

Conformational studies can also be informed by UV-Vis spectroscopy. The degree of conjugation between the aromatic ring and the substituents can be affected by the molecule's conformation, which in turn influences the absorption spectrum. nih.govresearchgate.net While specific experimental spectra for this compound are not widely published, data from analogous compounds, such as methoxyacetophenones, suggest characteristic absorption maxima. science-softcon.de For instance, studies on related aromatic carbonyl compounds show that n → π* transitions are observable and can be influenced by solvent polarity and temperature. science-softcon.de Calculated electronic absorption maxima for structurally similar molecules have shown good agreement with experimental spectra, validating the use of theoretical models in predicting these properties. nih.govresearchgate.net

| Transition Type | Typical Wavelength (λmax) Range | Description | Affected by |

|---|---|---|---|

| π → π | 200-230 nm | High-intensity transition associated with the aromatic π-system (E₂ band). | Ring substituents, solvent polarity. |

| π → π | 250-290 nm | Lower-intensity transition of the aromatic ring (B band), often showing fine structure. | Ring substituents (e.g., -OCH₃, -Br), solvent polarity. |

| n → π* | >300 nm | Low-intensity, forbidden transition involving non-bonding electrons on oxygen atoms. | Solvent polarity (hypsochromic shift in polar solvents). |

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for assessing the purity of this compound and, crucially, for separating and quantifying its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric excess (ee) of such mixtures. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and enabling their separation.

The selection of the CSP and the mobile phase is critical for achieving resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralpak series, Phenomenex Lux series), are widely effective for separating the enantiomers of secondary alcohols. rsc.orgresearchgate.net For example, the enantiomers of the structurally similar compound (R)-1-(4-chlorophenyl)ethanol have been successfully resolved using a Daicel Chiralpak OD-H column with a mobile phase of n-hexane and isopropanol (B130326). rsc.org The separation relies on a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects, between the analyte and the chiral selector of the stationary phase. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Daicel Chiralpak OD-H (25 cm x 0.46 cm) | rsc.org |

| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) | rsc.org |

| Flow Rate | 0.7 mL/min | rsc.org |

| Detection | UV at 214 nm | rsc.org |

| Typical Retention Time (Minor Enantiomer) | ~10.7 min | rsc.org |

| Typical Retention Time (Major Enantiomer) | ~11.8 min | rsc.org |

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) is another vital analytical technique used for the analysis of this compound. It is particularly useful for monitoring the progress of its synthesis and for assessing the purity of the final product. Due to the compound's volatility, it is well-suited for GC analysis.

For the determination of enantiomeric excess, chiral GC columns are employed. These columns, often coated with cyclodextrin (B1172386) derivatives like β-DEXTM120, provide a chiral environment that allows for the separation of enantiomers. rsc.org Research on analogous compounds such as (S)-1-(3-methoxyphenyl)ethan-1-ol and (S)-1-(4-Methoxy-phenyl)-ethanol demonstrates the efficacy of this approach. rsc.org The method involves injecting a sample into a heated port where it is vaporized and carried by an inert gas (e.g., hydrogen or helium) through the column. The separation occurs based on the differential partitioning of the enantiomers between the carrier gas and the chiral stationary phase. A flame ionization detector (FID) is commonly used for detection. This technique allows for rapid and precise determination of enantiomeric ratios, making it ideal for high-throughput screening of asymmetric synthesis reactions.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral β-DEXTM120 (30 m x 0.25 mm i.d., 0.25 μm df) | rsc.org |

| Carrier Gas | Hydrogen (H₂) | rsc.org |

| Injector Temperature | 250 °C | rsc.org |

| Detector Temperature | 250 °C | rsc.org |

| Column Temperature | Isothermal, e.g., 130 °C (optimized for specific analyte) | rsc.org |

| Inlet Pressure | 0.06 MPa | rsc.org |

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-4-methoxyphenyl)ethanol, and what are their key reaction conditions?

Answer:

- Bromination of Precursors : A common method involves treating (3-Bromo-4-methoxyphenyl)methanol with phosphorus tribromide (PBr₃) in dry diethyl ether at 0°C, achieving 91% yield. This reaction proceeds via nucleophilic substitution, requiring strict anhydrous conditions to avoid side reactions .

- Reduction of Ketones : Friedel-Crafts acylation can introduce a ketone group (e.g., using AlCl₃ as a catalyst), followed by reduction with NaBH₄ or LiAlH₄ to yield the alcohol. Solvent choice (e.g., THF or Et₂O) impacts reaction efficiency .

Q. How is this compound structurally characterized in crystallographic studies?

Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the molecular structure. Refinement using SHELX software (e.g., SHELXL-2018) provides bond lengths and angles with high precision (e.g., C-Br bond: ~1.89 Å, C-O bond: ~1.43 Å) .

- ORTEP Visualization : Molecular geometry is visualized using ORTEP-III, confirming stereochemistry and substituent orientation .

Q. What purification techniques are optimal for isolating this compound?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4 v/v) as eluent effectively separates the product from byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point analysis (e.g., 78–82°C) .

Advanced Research Questions

Q. How do electronic effects of substituents influence bromination regioselectivity in related aryl ethanol derivatives?

Answer:

- Methoxy Group Directing Effects : The methoxy group at the 4-position activates the aromatic ring, directing electrophilic bromination to the ortho position. This is observed in reactions where HBr or Br₂ generates 2-bromo derivatives with 88–89% yield .

- Competing Pathways : Steric hindrance from adjacent substituents (e.g., methyl groups) can shift bromination to aliphatic carbons, necessitating DFT calculations to predict reactivity .

Q. What strategies mitigate contradictions in spectroscopic data interpretation for this compound?

Answer:

- Multi-NMR Analysis : ¹H and ¹³C NMR spectra are compared with computational predictions (e.g., Gaussian 09) to resolve ambiguities. For example, the hydroxyl proton appears as a broad singlet at δ 2.1–2.3 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., m/z 245.07 [M+H]⁺) confirm molecular formula consistency .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Answer:

- Catalyst Screening : Lewis acids like AlCl₃ improve Friedel-Crafts acylation efficiency, while enzyme-catalyzed reductions (e.g., alcohol dehydrogenase) offer enantioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN₂ reactions, reducing byproduct formation .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

- Antimicrobial Agents : The bromine moiety enhances bioactivity, making it a precursor for antibacterial compounds. Derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus .

- Chiral Building Blocks : Asymmetric reduction of ketone precursors (e.g., using Baker’s yeast) yields enantiomerically pure alcohol for drug development .

Data Contradictions and Resolution

Q. How are discrepancies in bromination site selectivity addressed in mechanistic studies?

Answer:

- Crystallographic Evidence : Single-crystal studies reveal disordered bromine occupancy (42.6%) at ortho positions when competing substituents exist, highlighting the need for controlled reaction stoichiometry .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (aliphatic bromination), while higher temperatures (25°C) shift to aromatic bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.